molecular formula C14H13N3O2S B2431758 N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1172905-26-8

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No. B2431758
CAS RN: 1172905-26-8
M. Wt: 287.34
InChI Key: IUUDNCJUFTYPGY-UHFFFAOYSA-N
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Description

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, also known as MTMT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been explored for their antiviral potential. For instance:

Anti-HIV Properties

Indole compounds have been investigated as anti-HIV agents. For example:

Blood Pressure Regulation

Some derivatives of this compound have shown promising effects on blood pressure:

Molecular Docking Studies

Computational studies have explored the interactions of this compound with specific targets. For instance:

Natural Compounds and Plant Hormones

Indole derivatives are found in natural compounds and play essential roles:

Synthesis and Structural Variants

Researchers have synthesized various scaffolds of indole derivatives for screening different pharmacological activities. For instance:

properties

IUPAC Name

N-methoxy-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-17-11-6-4-3-5-9(11)7-12(17)14-15-10(8-20-14)13(18)16-19-2/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUDNCJUFTYPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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